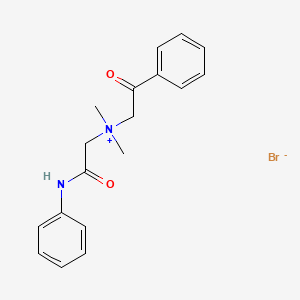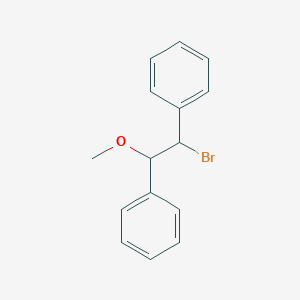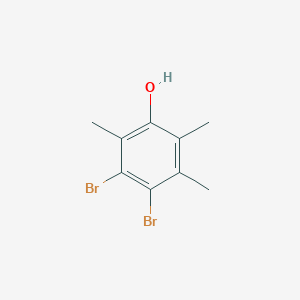
Formamide, N-(2-bromoallyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-(2-bromoallyl)- is a chemical compound that belongs to the class of formamides. Formamides are amides derived from formic acid. This particular compound is characterized by the presence of a 2-bromoallyl group attached to the nitrogen atom of the formamide structure. It is a colorless liquid that is miscible with water and has a distinctive ammonia-like odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(2-bromoallyl)- typically involves the reaction of formamide with 2-bromoallyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Formamide, N-(2-bromoallyl)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromoallyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted formamides with different functional groups replacing the bromine atom.
Oxidation: Oxidation products may include formic acid derivatives.
Reduction: Reduction leads to the formation of amines.
Applications De Recherche Scientifique
Formamide, N-(2-bromoallyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Formamide, N-(2-bromoallyl)- involves its interaction with molecular targets through nucleophilic substitution and other chemical reactions. The 2-bromoallyl group can undergo substitution reactions, leading to the formation of various derivatives that can interact with biological molecules. The formamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Formamide: A simpler formamide without the 2-bromoallyl group.
Dimethylformamide: A formamide derivative with two methyl groups attached to the nitrogen atom.
N-Methylformamide: A formamide with a single methyl group attached to the nitrogen atom.
Uniqueness
Formamide, N-(2-bromoallyl)- is unique due to the presence of the 2-bromoallyl group, which imparts distinct reactivity and properties. This makes it a valuable compound for specific synthetic applications and research studies that require unique functional groups.
Propriétés
Numéro CAS |
101398-39-4 |
|---|---|
Formule moléculaire |
C4H6BrNO |
Poids moléculaire |
164.00 g/mol |
Nom IUPAC |
N-(2-bromoprop-2-enyl)formamide |
InChI |
InChI=1S/C4H6BrNO/c1-4(5)2-6-3-7/h3H,1-2H2,(H,6,7) |
Clé InChI |
HIMDUOONNQPZHJ-UHFFFAOYSA-N |
SMILES canonique |
C=C(CNC=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(3-Bromophenyl)phenyl]-trimethylsilane](/img/structure/B13739930.png)
![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)





![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)



